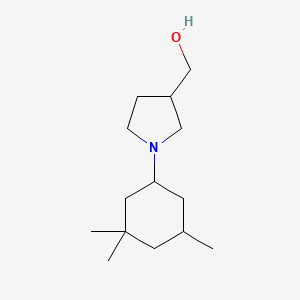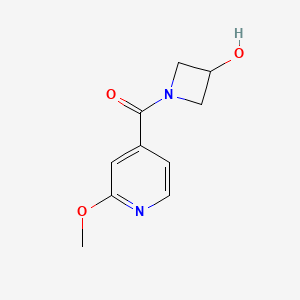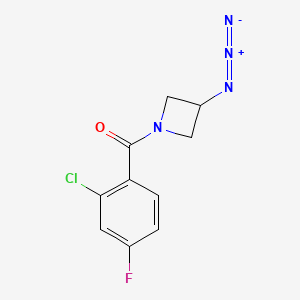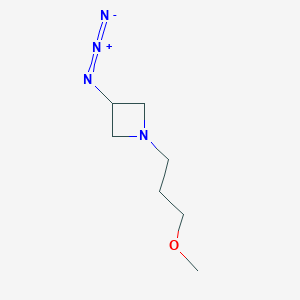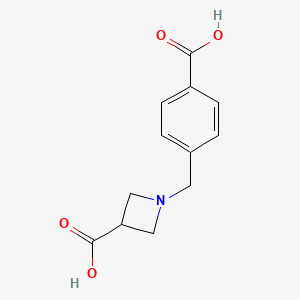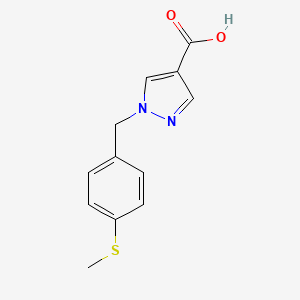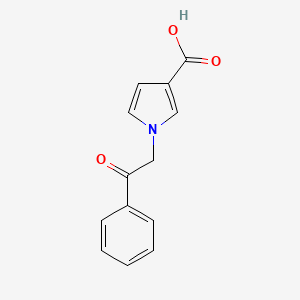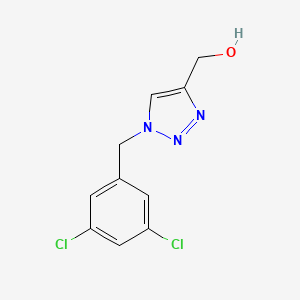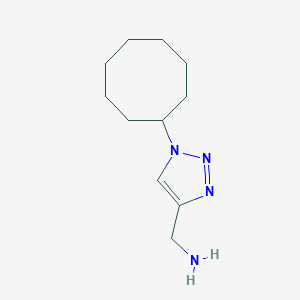
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)méthanamine
Vue d'ensemble
Description
The compound “(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine” belongs to a class of organic compounds known as 1,2,3-triazoles . These are aromatic compounds containing a 1,2,3-triazole ring, which is a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis information for “(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine” is not available, similar compounds have been synthesized via “Click” chemistry . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .
Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles ont été largement utilisés dans la découverte de médicaments . Ils font partie des blocs de construction essentiels comme les acides aminés, les nucléotides, etc. . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché comme le médicament anticonvulsivant rufinamide, l'antibiotique céphalosporine à large spectre céfatrizine, un médicament anticancéreux carboxyamidotriazole et l'antibiotique β β -lactum tazobactam .
Synthèse organique
Les 1,2,3-triazoles jouent un rôle important dans la synthèse organique . Ce sont l'un des hétérocycles à cinq chaînons contenant de l'azote les plus importants et ils ont un large éventail d'applications .
Chimie des polymères
Dans le domaine de la chimie des polymères, les 1,2,3-triazoles ont été utilisés en raison de leur grande stabilité chimique . Ils sont généralement inertes à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices, même à haute température .
Chimie supramoléculaire
Les 1,2,3-triazoles ont trouvé des applications en chimie supramoléculaire . Ils ont un fort moment dipolaire (4,8 à 5,6 Debye) et une capacité de liaison hydrogène .
Bioconjugaison
Les 1,2,3-triazoles sont devenus pertinents dans les stratégies de bioconjugaison . Ils ont été largement utilisés comme intermédiaires de synthèse dans de nombreuses applications industrielles .
Biologie chimique
Dans le domaine de la biologie chimique, les 1,2,3-triazoles ont été utilisés pour leurs propriétés uniques . Ils ressemblent structurellement à la liaison amide, imitant une liaison amide E ou Z .
Imagerie fluorescente
Les 1,2,3-triazoles ont été appliqués dans le développement de biosenseurs utilisés dans les tests de diagnostic cliniques . Ils ont également été utilisés dans l'imagerie fluorescente .
Science des matériaux
En science des matériaux, les 1,2,3-triazoles ont été utilisés dans la synthèse de complexes de métaux de transition à des fins pratiques diverses . Ils jouent également un rôle important dans les cristaux liquides et les matériaux polymères .
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole moiety have been found to exhibit significant antiproliferative effects against various cancer cells . The nitrogen atoms of the triazole ring actively contribute to binding to the active site of enzymes .
Mode of Action
These compounds often work by inhibiting key enzymes in cancer cells, leading to cell cycle arrest and apoptosis . For example, some compounds have been found to bind to the ATP binding pocket during docking experiments .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Similar compounds have been found to possess drug-like properties in silico studies .
Result of Action
The result of the action of similar compounds is often the induction of apoptosis in cancer cells . This is usually accompanied by cell cycle arrest at various phases .
Analyse Biochimique
Biochemical Properties
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine, have been shown to exhibit cytotoxic activity against cancer cell lines by inhibiting tubulin polymerization . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Cellular Effects
The effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by causing cell cycle arrest at the sub-G1 and G2/M phases . This compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting the microtubule network . This inhibition leads to cell cycle arrest and apoptosis, highlighting the compound’s potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that triazole derivatives maintain their cytotoxic activity over extended periods, making them suitable for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on these pathways can influence cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
(1-cyclooctyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c12-8-10-9-15(14-13-10)11-6-4-2-1-3-5-7-11/h9,11H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYRTJKWVKIVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


